Potassium (3-methylthiophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-methylthiophenyl)trifluoroborate is a type of organoboron reagent that is used in Suzuki-Miyaura cross-coupling reactions . It is a convenient source of the 3-methylthiophenyl group, enabling the introduction of this functional group into various organic molecules.
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular formula of this compound is C7H7BF3KS . The InChI string isInChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6 (5-7)8 (9,10)11;/h2-5H,1H3;/q-1;+1
. Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Physical and Chemical Properties Analysis
The molecular weight of this compound is 230.10 g/mol . It has a topological polar surface area of 25.3 Ų .Scientific Research Applications
Improved Synthesis and Scalability
- Potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been synthesized with an improved process, achieving 85% yield, highlighting its scalability and potential as a valuable reagent (Molander & Hoag, 2003).
Application in Suzuki Cross-Coupling Reactions
- Potassium alkenyltrifluoroborates have been effectively used in palladium-catalyzed Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, demonstrating good yields and tolerance to various functional groups (Molander & Rivero, 2002).
Versatility in Selective Hydrogenation
- Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been used in Pd-catalyzed hydrogenation, providing either (Z)- or (E)-isomers of vinylborate in high purity. This shows its versatility in selective hydrogenation processes (Ramachandran & Mitsuhashi, 2015).
Stability and Handling
- Certain potassium trifluoroborates, like potassium (trifluoromethyl)trimethoxyborate, have been noted for their stability and ease of handling, making them suitable for various chemical reactions (Knauber et al., 2011).
Role in Metalation Reactions
- Aryl bromides bearing a potassium trifluoroborate moiety have been successfully metalated at low temperatures using alkyllithium reagents, yielding good results in reactions with various electrophiles (Molander & Ellis, 2006).
Contribution to Organotrifluoroborate Synthesis
- Potassium azidoalkyltrifluoroborates have been prepared with high yields via nucleophilic substitution. They easily form organo-[1,2,3]-triazol-1-yl-trifluoroborates in the presence of alkynes and Cu(I) catalysts, demonstrating the compound's utility in synthesizing functionalized organotrifluoroborates (Molander & Ham, 2006).
Mechanism of Action
Target of Action
Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .
Mode of Action
The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.
Biochemical Pathways
The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Result of Action
The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .
Safety and Hazards
Future Directions
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a valuable tool in medicinal chemistry research for exploring the structure-activity relationship (SAR) of potential drugs.
Properties
IUPAC Name |
potassium;trifluoro-(3-methylsulfanylphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGCBOZKRZMHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635795 |
Source
|
Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-48-2 |
Source
|
Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.